3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one
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Overview
Description
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the nitrophenyl group and the dimethylaminoethyl side chain. The acetylation and hydroxylation steps are usually performed under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylaminoethyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dimethylaminoethyl side chain can interact with biological receptors. These interactions can modulate cellular pathways and lead to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one
- 3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one
Uniqueness
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-acetyl-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-10(20)13-14(11-5-4-6-12(9-11)19(23)24)18(8-7-17(2)3)16(22)15(13)21/h4-6,9,14,21H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFDBCXWOCEZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CCN(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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